HDAC Isoform-Selectivity Fingerprint: Azumamide E vs. Azumamide A Reveals >75-Fold Differential Potency on Class I HDACs
Azumamide E exhibits nanomolar potency against recombinant human HDACs 1, 2, and 3, whereas azumamide A — its closest amide-ZBG structural analog — is essentially inactive against HDAC1 and HDAC2 (IC₅₀ >5,000 nM) and only weakly active against HDAC3 (IC₅₀ = 3,200 nM). The carboxylic acid ZBG in azumamide E thus confers a >75-fold improvement in potency on HDAC1, >100-fold on HDAC2, and ~128-fold on HDAC3 relative to azumamide A [1]. Furthermore, across the full recombinant human HDAC panel, azumamide E shows approximately 100-fold selectivity for class I HDACs (HDAC1–3, IC₅₀ = 50–100 nM) over class II HDACs (HDAC4–7, 9; IC₅₀ = 9.7–28 μM), a selectivity window not observed for the amide-bearing azumamides A, B, or D, which are broadly inactive against all isoforms tested [2].
| Evidence Dimension | IC₅₀ against recombinant human HDAC isoforms (biochemical assay) |
|---|---|
| Target Compound Data | Azumamide E: HDAC1 IC₅₀ = 67 ± 7 nM; HDAC2 IC₅₀ = 50 ± 30 nM; HDAC3 IC₅₀ = 25 ± 1 nM |
| Comparator Or Baseline | Azumamide A: HDAC1 IC₅₀ > 5,000 nM; HDAC2 IC₅₀ > 5,000 nM; HDAC3 IC₅₀ = 3,200 nM |
| Quantified Difference | >75-fold (HDAC1), >100-fold (HDAC2), ~128-fold (HDAC3) greater potency for azumamide E |
| Conditions | Recombinant human HDAC enzymes; fluorogenic Ac-Leu-Gly-Lys(Ac)-AMC substrate; J. Med. Chem. 2013, 56, 6512–6520 |
Why This Matters
Procurement of azumamide A for experiments targeting class I HDACs would yield negligible inhibition, making azumamide E the obligatory choice for any study requiring potent class I HDAC engagement with a natural-product-derived carboxylic acid ZBG.
- [1] Villadsen JS, Stephansen HM, Maolanon AR, Harris P, Olsen CA. Total Synthesis and Full Histone Deacetylase Inhibitory Profiling of Azumamides A–E as Well as β²-epi-Azumamide E and β³-epi-Azumamide E. J Med Chem. 2013;56(16):6512–6520. Data extracted from Table 3 in Maolanon AR et al., J Med Chem. 2014;57(22):9644–9657. View Source
- [2] Maolanon AR, Villadsen JS, Christensen NJ, Hoeck C, Friis T, Harris P, Gotfredsen CH, Fristrup P, Olsen CA. Methyl Effect in Azumamides Provides Insight into Histone Deacetylase Inhibition by Macrocycles. J Med Chem. 2014;57(22):9644–9657. Table 3; class I vs. class II selectivity data cited from Wen S et al., Org Lett. 2007;9(6):1105–1108. View Source
